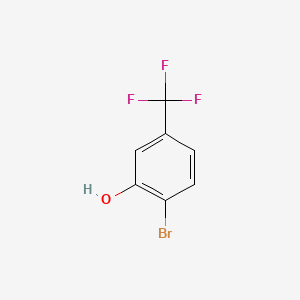

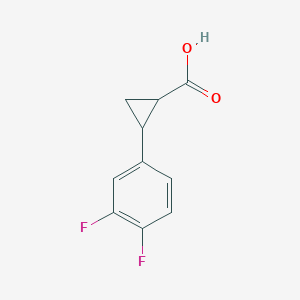

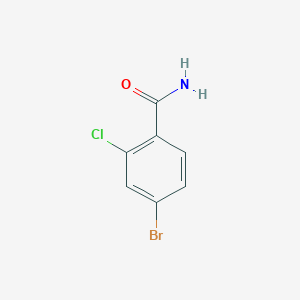

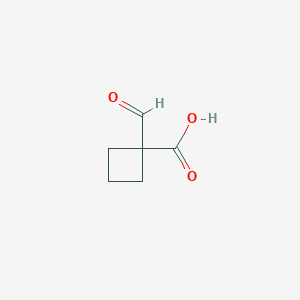

![molecular formula C8H7NO3 B1343162 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 697801-50-6](/img/structure/B1343162.png)

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, commonly known as DOB, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1967 by Alexander Shulgin, a renowned chemist and pharmacologist. DOB is a potent hallucinogen that has been used in scientific research to study the effects of psychedelics on the brain.

Scientific Research Applications

Novel Synthesis Methods

Research has led to innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, demonstrating the versatility of these compounds in medicinal chemistry and materials science. A study by 詹淑婷 (2012) developed a new synthesis route using 2-aminophenol as a starting material to produce various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, indicating the potential for diverse applications in biology and medication 詹淑婷 (2012).

Antimicrobial Agents

The synthesis and evaluation of benzo[1,3]oxazine derivatives as growth inhibitors of Mycobacterium tuberculosis have shown promising results. Kamble et al. (2014) synthesized dihydro-2H-benzo[1,3]oxazine derivatives that displayed significant activity against M. tuberculosis, highlighting their potential as novel and effective anti-tuberculosis agents Kamble et al. (2014).

Antihypoxic Activity

Research into the antihypoxic properties of 6-aryl-4-hydroxy-5,6-dihydro-4h-1,3-oxAzines has identified connections between the structure of these compounds and their antihypoxic activity, suggesting potential therapeutic applications in conditions associated with hypoxia S. Zykova (2014).

Dual-acting Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

Ohno et al. (2006) discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives acting as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. This indicates their potential for innovative treatments in anti-thrombotic and cardiovascular fields without hypotensive side effects Ohno et al. (2006).

Green Synthesis and In Silico Investigation

A green synthesis approach for dihydro-2H-benzo[1,3]oxazine derivatives has been explored as inhibitors of Mycobacterium tuberculosis, showcasing an environmentally friendly method for developing antimycobacterial agents with promising activity compared to current drugs like Refampicin and Ethambutol Rahul D. Kamble et al. (2014).

Mechanism of Action

While the exact mechanism of action of 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is not specified in the sources, the anticancer activity of similar compounds may be attributed to the presence of a benzimidazole ring. Its planar structure enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group could serve as an H-bond donor as well as an acceptor site .

Future Directions

Properties

IUPAC Name |

5-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-2-1-3-7-5(6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNLWJIQVGZSBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

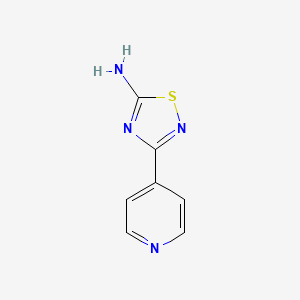

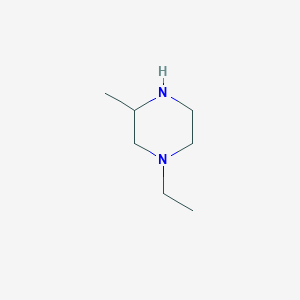

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)